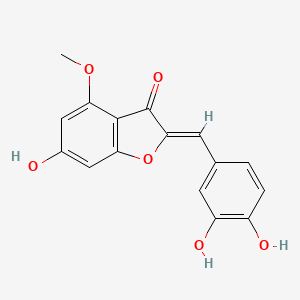
Aureusidin-4-methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureusidin-4-methyl ether is a derivative of the aurone class of flavonoids, which are known for their bright yellow coloration. This compound is identified by its chemical structure, which includes a benzofuranone core with a methoxy group at the 4-position. This compound has been isolated from various plant sources and is noted for its potential biological activities, including antidiabetic and prebiotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aureusidin-4-methyl ether can be synthesized through several methods. One common approach involves the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde in the presence of concentrated hydrochloric acid. This method offers a straightforward route to obtain the compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Aureusidin-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups on the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Aureusidin-4-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of aurones.
Wirkmechanismus
The mechanism of action of aureusidin-4-methyl ether involves its interaction with specific molecular targets. For instance, it forms stable interactions with the active site residues of enzymes like α-amylase and α-glucosidase through hydrogen bonding and hydrophobic interactions . These interactions inhibit the enzyme’s activity, contributing to its antidiabetic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aureusidin: Another aurone derivative with similar biological activities.
5-Methyl aureusidin: A structurally related compound with a methyl group at the 5-position.
Uniqueness
Aureusidin-4-methyl ether is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 4-position distinguishes it from other aurone derivatives and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H12O6 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-6-9(17)7-13-15(12)16(20)14(22-13)5-8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3/b14-5- |
InChI-Schlüssel |
ZUJPCSCNGYJPAF-RZNTYIFUSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2)O |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)O)O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


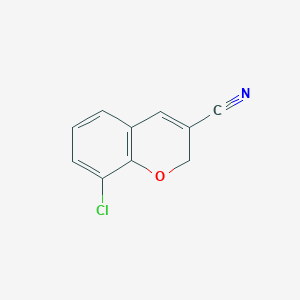
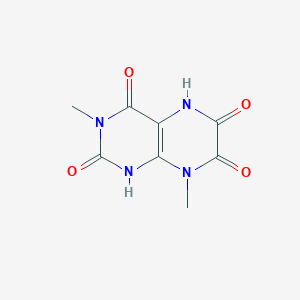
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
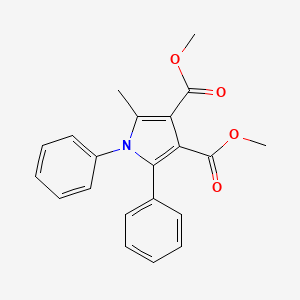
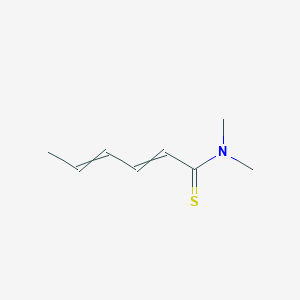


![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)
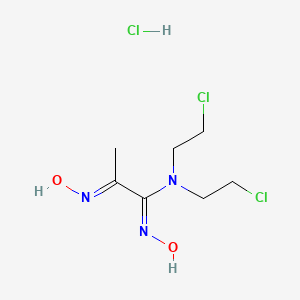
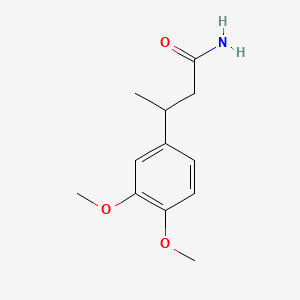
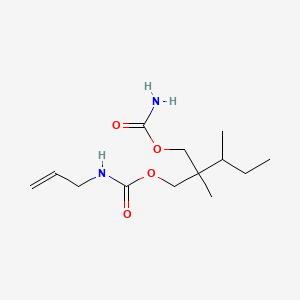
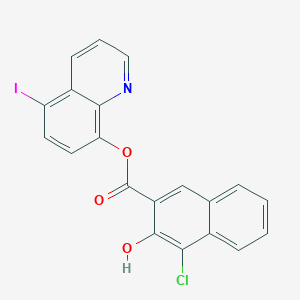
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
